molecular formula C18H30N6O3S B11152746 4-{[1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidyl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide

4-{[1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidyl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide

Cat. No.: B11152746
M. Wt: 410.5 g/mol
InChI Key: UQZFEAKNXZFMSZ-UHFFFAOYSA-N
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Description

4-{[1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidyl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidyl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidyl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidyl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidyl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C18H30N6O3S

Molecular Weight

410.5 g/mol

IUPAC Name

4-[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C18H30N6O3S/c1-14-12-15(2)20-18(19-14)23-7-5-6-16(13-23)17(25)22-8-10-24(11-9-22)28(26,27)21(3)4/h12,16H,5-11,13H2,1-4H3

InChI Key

UQZFEAKNXZFMSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C)C

Origin of Product

United States

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